![molecular formula C11H8ClN5O B180003 3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇 CAS No. 132269-53-5](/img/structure/B180003.png)

3-(4-氯苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

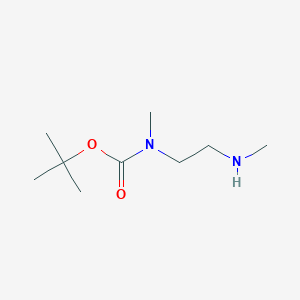

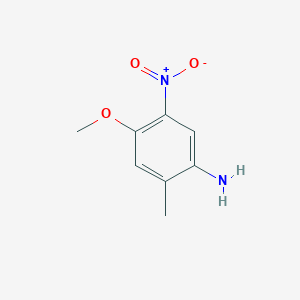

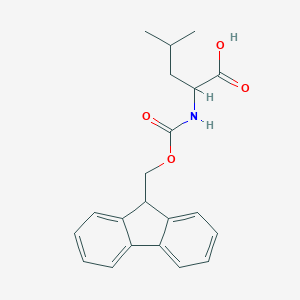

“3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a compound used for proteomics research . It has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 .

Synthesis Analysis

There are several papers discussing the synthesis of related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . For instance, a series of these derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a common structure in many bioactive molecules . The compound also contains a 4-chlorobenzyl group .科学研究应用

Anti-Inflammatory, Antibacterial, and Antifungal Applications

The 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines compounds have been synthesized and tested for their anti-inflammatory, antibacterial (against E. coli, P. aeruginosa, and S. aureus), and antifungal (against C. albicans) activities . The compounds were synthesized through heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate . The newly prepared compounds showed high antibacterial, antifungal, and anti-inflammatory activities compared to commercial antibiotics Indomethacin, Nalidixic acid, Imipenem, and Nystatin .

Medicinal Chemistry Applications

Pyrazines and pyridazines fused to 1,2,3-triazoles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Recent applications detail the use of these heterocycles in medicinal chemistry .

Use as Fluorescent Probes

These heterocycles have also been used as fluorescent probes . The specific methods of application and experimental procedures for this use are not detailed in the source .

Structural Units of Polymers

1,2,3-Triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells . The specific methods of application and experimental procedures for this use are not detailed in the source .

Anticancer, Antimicrobial, Analgesic and Anti-inflammatory Applications

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Applications in Medicine and Agriculture

Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Anticancer, Antimicrobial, Analgesic and Anti-inflammatory Applications

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine

[1,2,3]Triazolo [4,5- d ]pyrimidines (8-azapurines) are known bioisosteres of the purine nucleus . A step-efficient synthesis of 8-azapurines, in particular 6-alkyl derivatives, is currently unavailable . This work focuses on a three-step synthetic pathway for the synthesis of fully decorated 8-azapurines, with special attention on 6-alkyl-8-azapurines . A diverse library of 8-azapurines was obtained starting from various alkynes, azides, and amidines, involving interrupted CuAAC, oxidation, and cyclization reactions .

未来方向

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKXSLFUSPXJDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423369 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

CAS RN |

132269-53-5 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)